molecular formula C16H15N9O B2592986 N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448056-63-0

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2592986
CAS No.: 1448056-63-0
M. Wt: 349.358
InChI Key: ARPMBJORKXIRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a hybrid architecture combining an indazole scaffold with a triazolopyrimidine core, a design motif recognized for its potential in medicinal chemistry. The indazole moiety is a prominent hinge-binding fragment in kinase inhibitor design, as demonstrated in studies of Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia . Similarly, the triazolopyrimidine core is a privileged structure in drug discovery, known to contribute to a range of biological activities. While the specific mechanism of action for this compound is an area of active investigation, its molecular structure suggests potential as a modulator of protein function. Research on analogous compounds, such as N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives, has shown promise in targeting proteins like huntingtin (HTT) for the treatment of neurodegenerative conditions such as Huntington's disease . This indicates a potential research application in neuroscience. Furthermore, heterocyclic compounds containing 1,2,3-triazole and 1,2,4-triazole rings have been extensively studied for their diverse biological properties, including antitumoral and antiviral activities . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-quality chemical probe to explore new biological pathways and therapeutic targets.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9O/c1-24-14-13(22-23-24)15(18-8-17-14)25-6-10(7-25)16(26)20-11-3-2-9-5-19-21-12(9)4-11/h2-5,8,10H,6-7H2,1H3,(H,19,21)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPMBJORKXIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)C=NN5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer properties, mode of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of an indazole moiety linked to a triazolopyrimidine unit and an azetidine carboxamide. These structural features are believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indazole derivatives reported that compounds with similar structures exhibited significant inhibitory effects against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, certain derivatives showed IC50 values as low as 5.15 µM against K562 cells, indicating promising anticancer activity while demonstrating selectivity towards normal cells (HEK-293) with higher IC50 values (33.2 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. It has been observed that related indazole derivatives can inhibit members of the Bcl2 family and affect the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound may induce apoptosis in cancer cells through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indazole and triazolopyrimidine components can significantly influence biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance the anticancer properties of related compounds .

Compound IC50 (µM) Cell Line Selectivity
Compound 6o5.15K56233.2 (HEK-293)
Compound 7Not specifiedFaDuNot specified

Case Studies

In a comprehensive evaluation of novel indazole derivatives, one study synthesized multiple compounds and assessed their bioactivities against various cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency and selectivity for cancer cells over normal cells . Another report emphasized the role of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Target/Application Activity/Notes References
N-(1H-Indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (Target) Triazolo[4,5-d]pyrimidine 3-Methyl triazolo, azetidine-3-carboxamide, 1H-indazol-6-yl Hypothetical: CB2 or antithrombotic Structural novelty; azetidine may enhance selectivity
Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (Compound K) Triazolo[4,5-d]pyrimidine Acetamide Bio-oil component Non-pharmaceutical; detected in bio-oil organic phase
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives (Patent EP 16175924) Triazolo[4,5-d]pyrimidine Variable (e.g., alkyl, aryl groups) Type-2 cannabinoid receptor (CB2) High CB2 affinity; potential for neuroinflammatory disorders
Triazolo[4,5-d]pyrimidine Derivatives (Patent 0 998 258) Triazolo[4,5-d]pyrimidine Variable sulfonamide/amine groups Antithrombotic agents Inhibition of platelet aggregation; thrombin-targeting
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole-carboxamide Imidazole, trifluoromethyl pyridine Undisclosed (likely kinase inhibitor) Synthesized with 35% yield; high HPLC purity (98.67%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.